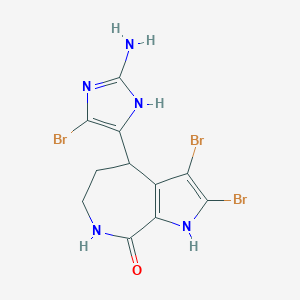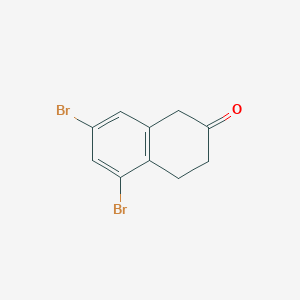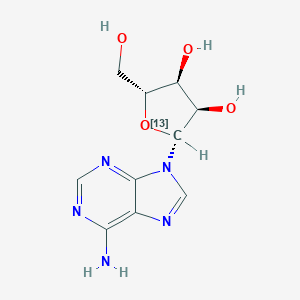
Adenosine-1'-13C
Vue d'ensemble
Description
Adenosine-1’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3. Adenosine affects almost all aspects of cellular physiology .
Synthesis Analysis
The synthesis of Adenosine-1’-13C involves complex biochemical processes. A study suggests extensive recycling of endogenous CO2 in vivo . The location of 13C in adenosine helps distinguish these pathways . The complete 1H, 13C, and 15N NMR signals assignment of adenosine derivatives differently substituted at C (6)-position was achieved using one- and two-dimensional experiments .
Molecular Structure Analysis
The molecular structure of Adenosine-1’-13C has been analyzed using various techniques. Two-dimensional solid-state 13C homonuclear and 13C-15N heteronuclear NMR experiments for dipolar correlations between isotropic chemical shifts were performed for adenosine uniformly labeled with 13C and 15N . All the 13C and 15N signals were assigned from the dipolar couplings .
Applications De Recherche Scientifique
Neurosciences
Adenosine-1’-13C: joue un rôle crucial dans la recherche en neurosciences, en particulier dans l'étude du métabolisme énergétique cérébral et de la fonction cérébrale. Il est utilisé dans les études de résonance magnétique 13C pour suivre les voies métaboliques et les cycles des neurotransmetteurs dans le cerveau . Ce marquage isotopique contribue à comprendre le couplage entre la neurotransmission et l'oxydation du glucose, fournissant des informations sur les voies métaboliques neuronales et gliales .
Cardiologie
En cardiologie, Adenosine-1’-13C aide à explorer les propriétés cardioprotectrices de l'adénosine. Il est essentiel dans la recherche sur l'amélioration de l'homéostasie du cholestérol, l'impact sur l'agrégation plaquettaire et l'inhibition des réponses inflammatoires dans le système cardiovasculaire . Le rôle du composé dans la modulation de la microcirculation coronarienne et de l'hyperémie réactionnelle est particulièrement intéressant, en particulier dans des conditions comme l'hypertension et la maladie cardiaque ischémique .
Oncologie
Adenosine-1’-13C: est utilisé en oncologie pour étudier le rôle de la voie de l'adénosine dans l'immunothérapie du cancer. Il aide à comprendre comment l'immunosuppression médiée par l'adénosine peut être ciblée pour améliorer l'efficacité des traitements contre le cancer . La participation du composé dans le microenvironnement tumoral et son impact sur la fonctionnalité des cellules T et NK sont des domaines d'étude clés .
Immunologie
En immunologie, Adenosine-1’-13C est crucial pour étudier l'impact de la voie de signalisation de l'adénosine sur l'immunité tumorale et le développement des immunothérapies . Il aide à examiner comment l'adénosine influence les réponses immunitaires innées et adaptatives, en particulier dans le contexte du cancer .
Recherche sur le métabolisme
Adenosine-1’-13C: joue un rôle important dans la recherche sur le métabolisme, en particulier dans la compréhension des aspects métaboliques des fonctions de l'adénosine dans le cerveau . <a data-citationid="3145e8b2-05f7-f64b-97a1-4f21b1e09e83-36-group" h="ID=SERP,5015.1" href="https://www.frontiersin.
Mécanisme D'action
Target of Action
Adenosine-1’-13C, a variant of adenosine, primarily targets the adenosine receptors (ARs) . These receptors are G protein-coupled receptors (GPCRs) and are classified into four subtypes: A1, A2A, A2B, and A3 . Each subtype has a unique pharmacological profile and tissue distribution . The A1 receptor has the highest affinity for adenosine .
Mode of Action
Adenosine-1’-13C interacts with its targets, the adenosine receptors, to mediate various physiological effects. It acts as a direct agonist at these receptors . The activation of A1 receptors is linked to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in the depression of SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle .
Biochemical Pathways
Adenosine-1’-13C affects several biochemical pathways. The cAMP-adenosine pathway is a significant one . This pathway involves ATP-binding cassette transporters facilitating cAMP efflux and specific ectoenzymes converting cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . This pathway is operative in many cell types, including those of the airways .
Pharmacokinetics (ADME Properties)
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Adenosine-1’-13C are critical for its bioavailability. In general, adenosine has a short duration of action as the half-life is 10 seconds, and a wide therapeutic window .
Result of Action
The activation of adenosine receptors by Adenosine-1’-13C leads to various molecular and cellular effects. It can affect many immune cells, including monocytes, macrophages, neutrophils, dendritic cells, and microglia, resulting in various biological outcomes . It also impacts neuronal activity, vascular function, and blood cell regulation .
Action Environment
Environmental factors can influence the action of Adenosine-1’-13C. For instance, under conditions involving increased metabolic demand, hypoxia, tissue injury, and inflammation, the concentration of adenosine in the tissue can reach a micromolar level . Under such conditions, high concentrations of adenosine can regulate different immune cells by activating adenosine receptors, thereby affecting the function of immune cells under pathological conditions .
Safety and Hazards
Orientations Futures
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Analyse Biochimique
Biochemical Properties
Adenosine-1’-13C plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the amino acids and short-chain fatty acid metabolism pathways . The nature of these interactions is dynamic and complex, contributing to the overall metabolic potential of the organism.
Cellular Effects
Adenosine-1’-13C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to regulate myocardial and coronary circulatory functions and exerts potent vasodilatory effects in most vascular beds of mammalian species .
Molecular Mechanism
At the molecular level, Adenosine-1’-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Adenosine-1’-13C to modulate a variety of biological processes, contributing to its diverse roles in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine-1’-13C change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Adenosine-1’-13C vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of dosage in determining the biochemical and physiological effects of Adenosine-1’-13C.
Metabolic Pathways
Adenosine-1’-13C is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux or metabolite levels, further influencing the overall metabolic activity of the cell.
Transport and Distribution
Adenosine-1’-13C is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Adenosine-1’-13C and its effects on its activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-OGIWRBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



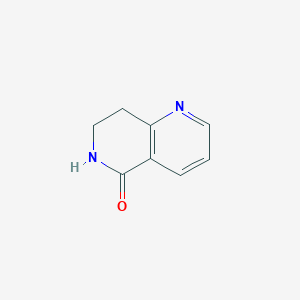

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
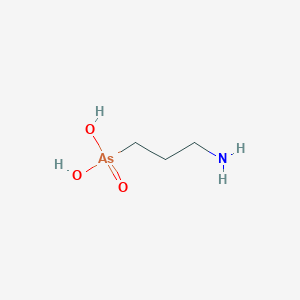


![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)


